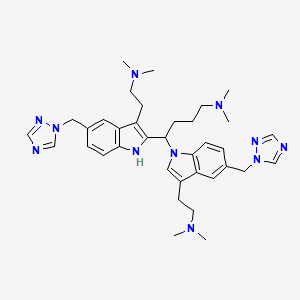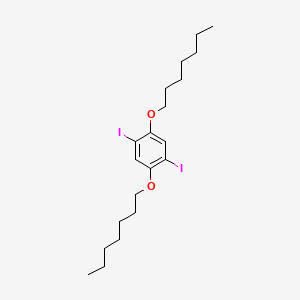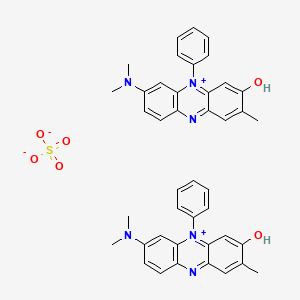
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is a deuterated analog of O,O,S-Trimethyl Ester Phosphorothioic Acid. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms replace the hydrogen atoms, which can be useful in various analytical techniques, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 typically involves the reaction of deuterated methanol with phosphorus trichloride and sulfur. The reaction conditions often require a controlled environment to ensure the correct substitution of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated methanol and advanced purification techniques to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s stability and reactivity, making it useful in studying reaction mechanisms and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
O,O,S-Trimethyl Ester Phosphorothioic Acid: The non-deuterated analog.
Phosphorodithioic Acid, O,O,S-Trimethyl Ester: A similar compound with sulfur atoms in different positions.
Uniqueness
O,O,S-Trimethyl Ester Phosphorothioic Acid-d3 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in analytical and mechanistic studies, where the effects of isotopic substitution are of interest.
Properties
CAS No. |
1370555-08-0 |
|---|---|
Molecular Formula |
C3H9O3PS |
Molecular Weight |
159.154 |
IUPAC Name |
trideuterio(dimethoxyphosphorylsulfanyl)methane |
InChI |
InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3/i3D3 |
InChI Key |
WTUNGUOZHBRADH-HPRDVNIFSA-N |
SMILES |
COP(=O)(OC)SC |
Synonyms |
HC 7901-d3; Methyl phosphorothioate ((MeO)2(MeS)PO)-d3; O,O,S-Trimethylphosphorothioate-d3; O,O,S-Trimethylphosphorothiolate-d3; O,O,S-Trimethylthiophosphate-d3; O,O-Dimethyl S-Methylphosphorothioate-d3; O,O-Dimethyl S-Methylthiophosphate-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


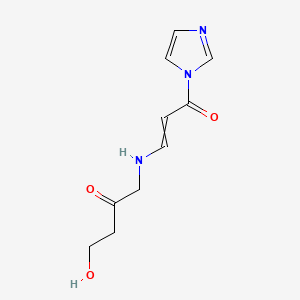
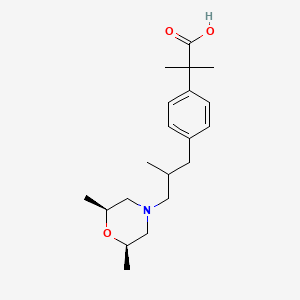
![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
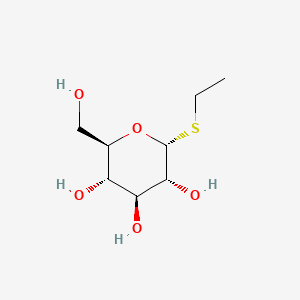
![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)
